4-Iodo-1-methylpyridin-2(1H)-one chemical properties
4-Iodo-1-methylpyridin-2(1H)-one chemical properties
An In-depth Technical Guide to 4-Iodo-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Introduction
4-Iodo-1-methylpyridin-2(1H)-one is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a pyridinone core, is a privileged scaffold found in numerous biologically active compounds. The defining feature of this molecule is the iodine substituent at the 4-position, which serves as a highly efficient handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, and a detailed exploration of its application in Suzuki-Miyaura coupling, tailored for professionals in chemical research and pharmaceutical development.
Core Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. 4-Iodo-1-methylpyridin-2(1H)-one is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setups.
Physicochemical Data
The key identifying properties of 4-Iodo-1-methylpyridin-2(1H)-one are summarized below.
| Property | Value | Reference |
| CAS Number | 889865-47-8 | |
| Molecular Formula | C₆H₆INO | |
| Molecular Weight | 235.02 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | >97% | |
| InChI Key | YZJCNADFGXFEHX-UHFFFAOYSA-N |
Structural Elucidation by Spectroscopy
While a dedicated experimental spectrum for 4-Iodo-1-methylpyridin-2(1H)-one is not publicly available, its spectral characteristics can be reliably predicted based on the analysis of its parent structure, 1-methyl-2-pyridone, and related halogenated analogs. These data are critical for reaction monitoring and quality control.
Caption: Proposed workflow for the synthesis of 4-Iodo-1-methylpyridin-2(1H)-one.
Detailed Experimental Protocol
Materials:
-
1-Methylpyridin-2(1H)-one (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpyridin-2(1H)-one (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely (a concentration of ~0.2 M is appropriate).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. The reaction is typically exothermic and may result in a color change to dark brown or purple.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Aqueous Workup: Dissolve the residue in dichloromethane (DCM). Transfer the organic solution to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (2x) to remove any unreacted iodine (the organic layer should become colorless or pale yellow). Follow with a wash using brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure 4-Iodo-1-methylpyridin-2(1H)-one.
Reactivity and Applications in Drug Discovery
The primary utility of 4-Iodo-1-methylpyridin-2(1H)-one in a drug discovery context is its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. This reaction allows for the modular assembly of complex molecular architectures, making it invaluable for generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling aryl or heteroaryl boronic acids with 4-Iodo-1-methylpyridin-2(1H)-one.
Materials:
-
4-Iodo-1-methylpyridin-2(1H)-one (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or DME/Water 3:1)
Procedure:
-
Vessel Preparation: To a microwave vial or Schlenk tube, add 4-Iodo-1-methylpyridin-2(1H)-one (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst (5 mol%).
-
Heating: Heat the reaction mixture with stirring. Typical conditions range from 80 °C to 120 °C. Microwave irradiation (e.g., 100-140 °C for 15-30 minutes) can often significantly reduce reaction times.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the desired coupled product.
Safety and Handling
As with all laboratory chemicals, 4-Iodo-1-methylpyridin-2(1H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.
References
-
Parhi, A. K., et al. (2013). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances, 3(45), 23086-23097. Available from: [Link]
-
PubChem. 1-Methyl-2(1H)-pyridinone. Available from: [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]
-
Jain, N., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16632-16635. Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
-
El-Mekabaty, A., & Fadda, A. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 940. Available from: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
Sneddon, H. F. (2012). I2 and Electrophilic I+ reagents. Available from: [Link]
